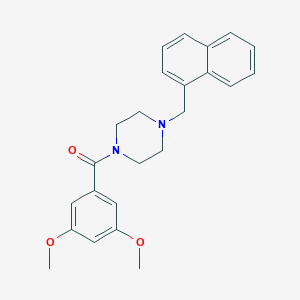
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone, also known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been investigated for its neuroprotective properties, with studies suggesting that it may be effective in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in inflammation and immune responses. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has been shown to have various biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is involved in mood regulation and reward processing. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for research on (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as an anti-cancer agent. Finally, more research is needed to determine the safety and efficacy of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in humans, which will be essential for its future clinical use.
Synthesemethoden
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone can be synthesized through a multi-step process, which involves the reaction of 3,5-dimethoxybenzaldehyde with 4-naphthalen-1-ylmethylpiperazine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a final step of methylation using dimethyl sulfate to obtain (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone.
Eigenschaften
Produktname |
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone |
|---|---|
Molekularformel |
C24H26N2O3 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-14-20(15-22(16-21)29-2)24(27)26-12-10-25(11-13-26)17-19-8-5-7-18-6-3-4-9-23(18)19/h3-9,14-16H,10-13,17H2,1-2H3 |
InChI-Schlüssel |
COKZLQIGQOVNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Fluoro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B249013.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B249018.png)

![4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)

![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)